Aschantin

Catalog No.
S601441
CAS No.
13060-15-6
M.F
C22H24O7
M. Wt
400.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aschantin

CAS Number

13060-15-6

Product Name

Aschantin

IUPAC Name

5-[(3S,3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole

Molecular Formula

C22H24O7

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C22H24O7/c1-23-18-7-13(8-19(24-2)22(18)25-3)21-15-10-26-20(14(15)9-27-21)12-4-5-16-17(6-12)29-11-28-16/h4-8,14-15,20-21H,9-11H2,1-3H3/t14-,15-,20+,21+/m0/s1

InChI Key

ONDWGDNAFRAXCN-VUEDXXQZSA-N

SMILES

Array

Synonyms

aschantin

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5

The exact mass of the compound Aschantin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Substituting Aschantin with other furofuran lignans like sesamin or even close structural analogs like fargesin introduces significant, unquantified variables into experimental systems. Minor structural modifications in this compound class are known to cause significant shifts in biological potency and pathway engagement. Furthermore, Aschantin undergoes extensive hepatic metabolism catalyzed by multiple CYP enzymes, leading to numerous phase 1 and phase 2 metabolites. Any structural variation in an analog would result in a different metabolic profile, altering the compound's in vivo pharmacokinetics, bioavailability, and potential for off-target effects, thereby compromising experimental reproducibility.

Quantitatively Defined Potency in a Standard Neuroinflammation Assay (Nitric Oxide Inhibition)

In a direct head-to-head comparison using a standard lipopolysaccharide (LPS)-activated BV-2 microglial cell model, Aschantin demonstrated quantitatively distinct inhibitory activity against nitric oxide (NO) production compared to its close structural analogs, fargesin and kobusin. Aschantin was approximately 1.5-fold more potent than kobusin in this assay. Conversely, fargesin was found to be approximately 1.4-fold more potent than Aschantin, establishing a clear, experimentally-defined rank order of potency among these commonly co-isolated lignans. This allows for precise selection based on the desired level of bioactivity.

Evidence DimensionInhibition of Nitric Oxide (NO) Production (IC50)
Target Compound DataAschantin: 14.8 ± 2.5 µg/mL
Comparator Or BaselineFargesin: 10.4 ± 2.8 µg/mL | Kobusin: 21.8 ± 3.7 µg/mL
Quantified DifferenceAschantin is ~47% more potent than Kobusin. Fargesin is ~42% more potent than Aschantin.
ConditionsLipopolysaccharide (LPS)-activated BV-2 microglial cells.

This enables researchers to select a specific, quantifiable level of inhibitory potency for neuroinflammation models, avoiding the unpredictable outcomes of using a generic or less-characterized lignan.

Demonstrated Mechanism via iNOS Expression and NF-κB Activation

The observed inhibition of nitric oxide by Aschantin is mechanistically linked to the suppression of inducible nitric oxide synthase (iNOS) protein and mRNA expression. This effect is driven by the inhibition of NF-κB activation, a critical upstream regulator in the inflammatory cascade. Unlike compounds that may non-specifically scavenge NO, Aschantin acts on the inflammatory signaling pathway, providing a specific mechanism of action.

Evidence DimensionMechanism of Action
Target Compound DataSuppresses LPS-induced NF-κB activation and the expression of iNOS protein and mRNA.
Comparator Or BaselineGeneral NO scavengers or compounds with undefined mechanisms.
Quantified DifferenceNot applicable (mechanistic differentiator).
ConditionsLipopolysaccharide (LPS)-activated BV-2 microglial cells.

For researchers investigating the iNOS/NF-κB pathway, Aschantin serves as a characterized tool compound, ensuring that observed effects are due to targeted pathway modulation rather than non-specific activity.

Structure-Activity Relationship (SAR) Studies in Neuroinflammation

Use Aschantin as a well-defined mid-potency reference compound alongside its more potent (fargesin) and less potent (kobusin) analogs to precisely delineate the structural requirements for inhibiting microglial activation and NO production.

Establishing Baseline Potency in iNOS Pathway Screening

Leverage the specific IC50 value of Aschantin (14.8 µg/mL) to establish a benchmark for evaluating novel inhibitors of the NF-κB/iNOS signaling axis in neuroinflammatory disease models.

Tool Compound for Investigating Peroxynitrite-Mediated Neurotoxicity

Aschantin's activity profile includes scavenging of neurotoxic peroxynitrite, a downstream product of NO. It can be used as a benchmark compound in assays designed to find agents that protect against this specific form of neuronal damage.

XLogP3

2.8

Hydrogen Bond Acceptor Count

7

Exact Mass

400.15220310 Da

Monoisotopic Mass

400.15220310 Da

Heavy Atom Count

29

Other CAS

13060-15-6

Wikipedia

Aschantin

Dates

Last modified: 04-14-2024

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